2,2,4,6-Tetramethyl-1,2-dihydroquinoline

Antioxidant activity β-Carotene oxidation Quinoline derivatives

2,2,4,6-Tetramethyl-1,2-dihydroquinoline (CAS 1810-78-2) is a heterocyclic organic compound belonging to the hydrogenated quinoline class, with a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol. It is characterized by four methyl substituents at the 2,2,4, and 6 positions on the dihydroquinoline ring.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 1810-78-2
Cat. No. B3048763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,6-Tetramethyl-1,2-dihydroquinoline
CAS1810-78-2
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(C=C2C)(C)C
InChIInChI=1S/C13H17N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8,14H,1-4H3
InChIKeyDTMCOYOYXVFCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,6-Tetramethyl-1,2-dihydroquinoline (CAS 1810-78-2): A Quinoline-Based Antioxidant for Polymer and Lubricant Stabilization


2,2,4,6-Tetramethyl-1,2-dihydroquinoline (CAS 1810-78-2) is a heterocyclic organic compound belonging to the hydrogenated quinoline class, with a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol [1]. It is characterized by four methyl substituents at the 2,2,4, and 6 positions on the dihydroquinoline ring. This compound functions primarily as an antioxidant and stabilizer, with established applications in the protection of natural and synthetic rubbers, lubricants, and polymeric materials against thermo-oxidative degradation [2]. Predicted physicochemical properties include a boiling point of 284.4±40.0 °C, a vapor pressure of 0.0±0.6 mmHg at 25°C, and a logP of 3.98, indicating low volatility and moderate lipophilicity [1].

Why 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Cannot Be Simply Replaced by Other Quinoline Antioxidants


The antioxidant efficacy of 1,2-dihydroquinoline derivatives is highly sensitive to the specific substitution pattern on the quinoline ring, which dictates the compound's radical scavenging kinetics, volatility, and compatibility with polymer matrices. The presence of a 6-alkoxy group, the degree of ring saturation, and the number of methyl substituents each profoundly alter the compound's performance as an inhibitor of oxidative chain reactions [1]. Consequently, generic substitution with a related quinoline antioxidant, such as 2,2,4-trimethyl-1,2-dihydroquinoline or ethoxyquin, without considering these structural and functional differences, can lead to suboptimal stabilization, premature material failure, and increased long-term costs. The following quantitative evidence establishes the specific, measurable differentiators that guide informed selection.

Quantitative Differentiation of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A Comparative Evidence Guide


Comparative Antioxidant Efficacy in a β-Carotene Oxidation Model: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline vs. Ethoxyquin and 2,2,4-Trimethyltetrahydroquinoline

In a standardized β-carotene oxidation inhibition model, 2,2,4,6-tetramethyl-1,2-dihydroquinoline exhibits intermediate antioxidant effectiveness. Its activity is lower than that of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) but higher than that of 2,2,4-trimethyltetrahydroquinoline [1]. The effectiveness of quinoline compounds as inhibitors decreases in the series: 2,2,4-trimethyl-6-ethoxy-1,2-dihydroquinoline > 2,2,4-trimethyl-6-ethoxytetrahydroquinoline > 2,2,4,6-tetramethyl-1,2-dihydroquinoline > 2,2,4-trimethyltetrahydroquinoline [1].

Antioxidant activity β-Carotene oxidation Quinoline derivatives

Volatility Profile: Low Vapor Pressure of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

The predicted vapor pressure of 2,2,4,6-tetramethyl-1,2-dihydroquinoline is extremely low, at 0.0±0.6 mmHg at 25°C [1]. This indicates very low volatility, a crucial property for antioxidants in high-temperature polymer processing and long-term service applications where additive loss through evaporation would compromise material durability.

Volatility Thermal stability Polymer additive

Commercial Purity Specification: ≥98% Purity of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline from a Major Supplier

A leading chemical supplier, Chemscene, offers 2,2,4,6-tetramethyl-1,2-dihydroquinoline with a certified purity of ≥98% . The compound is also available from other vendors (e.g., Bidepharm) with a standard purity of 98% . This high-purity grade is essential for reproducible research and industrial applications where impurities could interfere with polymerization reactions or compromise final product quality.

Purity Quality control Procurement

LogP Value as a Proxy for Polymer Compatibility: 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Exhibits Moderate Lipophilicity

The predicted octanol-water partition coefficient (logP) for 2,2,4,6-tetramethyl-1,2-dihydroquinoline is 3.98 [1]. This value indicates moderate lipophilicity, suggesting good compatibility with non-polar polymer matrices such as polyethylene, polypropylene, and natural rubber. In contrast, more polar antioxidants may exhibit poor dispersion or surface blooming in these materials.

LogP Lipophilicity Polymer compatibility Solubility

Optimal Application Scenarios for 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Based on Comparative Evidence


Antioxidant for Synthetic Rubbers Requiring Balanced Performance and Low Volatility

Based on its intermediate antioxidant activity (as shown in the β-carotene model) and its predicted near-zero vapor pressure, 2,2,4,6-tetramethyl-1,2-dihydroquinoline is well-suited for use in synthetic rubber formulations (e.g., SBR, NBR) where a balance between effective stabilization and minimal additive loss during high-temperature processing and service is critical [1].

Stabilizer for Lubricants and Functional Fluids Operating at Elevated Temperatures

The combination of moderate antioxidant effectiveness and very low volatility makes 2,2,4,6-tetramethyl-1,2-dihydroquinoline a strong candidate for lubricant and functional fluid stabilization, where additives must remain in the fluid phase to prevent oxidative thickening and sludge formation under thermal stress [1].

Polymer Stabilization in Polyolefins Requiring Good Matrix Compatibility

The predicted logP of 3.98 indicates a high degree of lipophilicity, suggesting that 2,2,4,6-tetramethyl-1,2-dihydroquinoline will exhibit good solubility and uniform dispersion in non-polar polyolefins such as polyethylene and polypropylene, leading to consistent antioxidant protection without the risk of surface blooming [1].

Precursor for Synthesis of Specialized Antioxidant Derivatives

As a tetramethyl-substituted 1,2-dihydroquinoline, this compound serves as a key building block for the synthesis of novel antioxidant condensation products with aldehydes, as described in multiple patents. Its specific substitution pattern allows for the creation of unique non-toxic, high-performance antioxidants [1].

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